3-((1H-Imidazol-4-yl)methyl)morpholine

Description

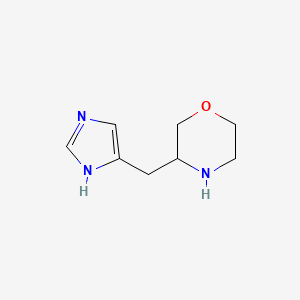

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)morpholine |

InChI |

InChI=1S/C8H13N3O/c1-2-12-5-8(10-1)3-7-4-9-6-11-7/h4,6,8,10H,1-3,5H2,(H,9,11) |

InChI Key |

MXDMZERQDSRAPX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)CC2=CN=CN2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 1h Imidazol 4 Yl Methyl Morpholine and Analogues

Retrosynthetic Analysis and Design Considerations

A retrosynthetic analysis of the target compound, 3-((1H-Imidazol-4-yl)methyl)morpholine, reveals several potential disconnections that inform the design of synthetic routes. The core structure consists of a morpholine (B109124) ring linked via a methylene (B1212753) bridge to the C4 position of an imidazole (B134444) ring.

The most logical disconnections are at the C-N bond of the morpholine ring or the C-C bond between the methylene group and the imidazole ring.

Disconnection 1 (C-N Bond): Breaking the bond between the morpholine nitrogen and the methylene bridge leads to morpholine and a 4-(halomethyl)-1H-imidazole or 4-formyl-1H-imidazole equivalent. This suggests a synthesis based on the N-alkylation of morpholine with a suitable electrophilic imidazole derivative or a reductive amination pathway.

Disconnection 2 (C-C Bond): Disconnecting the C-C bond between the imidazole ring and the methylene bridge points towards using a pre-functionalized 3-(aminomethyl)morpholine and building the imidazole ring onto it. This could involve reacting the aminomethylmorpholine with reagents known to form the imidazole scaffold.

Disconnection 3 (Imidazole Ring Formation): A further disconnection involves breaking apart the imidazole ring itself. This strategy would utilize a morpholine-containing precursor, such as an aminoketone derived from 3-(aminomethyl)morpholine, which can then be cyclized with a source of nitrogen and the remaining carbon atom (e.g., formamide (B127407) or a related reagent) to construct the imidazole ring in a later step.

The choice of strategy depends on the availability of starting materials, desired substitution patterns on either ring, and the need to control regioselectivity, particularly on the imidazole ring.

Established Synthetic Routes to the this compound Core Structure

Established methods for constructing molecules with imidazole and morpholine cores can be broadly categorized into stepwise sequences and convergent one-pot reactions.

Stepwise synthesis involves the sequential construction of the target molecule from readily available starting materials. This approach offers control over each reaction step and facilitates the purification of intermediates.

One common strategy begins with the modification of morpholine. For instance, morpholine can be reacted with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate, which is then converted to a hydrazide. researchgate.net This hydrazide can be further cyclized to form a morpholine-containing triazole, demonstrating a general principle of building a heterocyclic ring from a functionalized morpholine precursor. researchgate.netuobaghdad.edu.iq

A more direct route to the imidazole core involves the reaction of a morpholine-containing amine with components that form the imidazole ring. For example, a synthesis of a complex imidazole derivative was achieved by reacting 4-[1-methyl-3-(morpholin-4-yl)propoxy]benzenamine (B8451080) with a mixture of glyoxal (B1671930) and aqueous ammonia (B1221849). prepchem.com This illustrates the construction of the imidazole ring as a key step in the sequence, starting from a precursor already containing the morpholine moiety.

A typical stepwise sequence for the target compound could involve:

Protection of the imidazole nitrogen of a commercially available 4-formyl-1H-imidazole.

Reductive amination of the aldehyde with morpholine using a reducing agent like sodium triacetoxyborohydride.

Deprotection of the imidazole ring to yield the final product.

The table below summarizes a representative stepwise approach.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | Morpholine, Ethyl chloroacetate | Triethylamine, Benzene | Morpholin-N-ethyl acetate |

| 2 | Morpholin-N-ethyl acetate | Hydrazine hydrate, Ethanol | Morpholin-N-ethyl acetohydrazide |

| 3 | Morpholin-N-ethyl acetohydrazide | Ammonium (B1175870) thiocyanate, HCl | Morpholin-N-aceto semithiocarbazide |

| 4 | Morpholin-N-aceto semithiocarbazide | NaOH, then HCl | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol researchgate.net |

This table illustrates a stepwise synthesis for a related morpholine-heterocycle structure, showcasing the general methodology.

One-pot reactions combine multiple synthetic steps into a single operation without isolating intermediates, offering increased efficiency and reduced waste. For the synthesis of complex imidazoles and related heterocycles, multi-component reactions (MCRs) are particularly valuable.

For example, novel aminobenzimidazole-coumaranone conjugates have been synthesized via a one-pot reaction involving 2-coumaranone, various aryl aldehydes, and 2-aminobenzimidazole. nih.gov This reaction, catalyzed by triethylamine, achieved yields up to 85%, demonstrating the power of MCRs in rapidly assembling complex molecules. nih.gov Similarly, the synthesis of imidazolinones has been achieved in a one-pot process from esters using a copper iodide catalyst and ammonium carbonate as the nitrogen source. rsc.org

Applying this logic to this compound, a hypothetical one-pot synthesis could involve the condensation of morpholine, an appropriate aldehyde, and a source of ammonia or an amino acid equivalent, potentially catalyzed by a Lewis acid or base. The development of such a method would be an urgent task for streamlining the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones and related scaffolds. nih.gov

| Method | Reactants | Catalyst/Solvent | Key Features |

| MCR for Imidazole Conjugates | 2-Coumaranone, Aryl aldehydes, 2-Aminobenzimidazole | Triethylamine/Acetonitrile | High efficiency, yields up to 85% nih.gov |

| Copper-Catalyzed Imidazolinone Synthesis | Esters, Ammonium Carbonate | Copper Iodide | Economically viable, uses readily available materials rsc.org |

| One-Pot Pyrazolopyridinone Synthesis | 5-Aminopyrazoles, Azlactones | t-BuOK/DMSO | Avoids isolation of intermediates, good yields nih.gov |

Advanced Synthetic Techniques for Structural Diversification

To accelerate synthesis and create diverse libraries of analogues, advanced techniques such as microwave-assisted synthesis and catalyst-mediated transformations are employed.

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency through uniform and rapid heating. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds.

For instance, the synthesis of thiazolidin-4-one derivatives has been achieved through one-pot, three-component reactions under microwave irradiation, often completing in minutes what would take hours via conventional heating. nih.gov In the synthesis of morpholine-containing triazoles, a Milestone Flexi Wave Microwave system facilitated reaction completion in just 10 minutes, a significant improvement over traditional methods. semanticscholar.orgnih.gov Similarly, various quinoline (B57606) derivatives have been synthesized using microwave assistance, highlighting the broad applicability of this technology. jmpas.com

While a specific microwave-assisted synthesis for this compound is not detailed in the literature, the established success in related systems suggests that steps like N-alkylation of morpholine or the cyclization to form the imidazole ring could be significantly accelerated under microwave conditions.

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

| Thiazolidinone Synthesis | Several hours | 6 minutes | Not specified | nih.gov |

| Triazole Derivative Synthesis | 48 hours | 10-13 minutes | Often higher yields | nih.gov |

| Benzylideneamino-triazole Synthesis | 290 minutes | 10-25 minutes | 78% -> 97% | nih.gov |

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. These methods are invaluable for the structural diversification of heterocyclic cores.

Key reactions such as Suzuki-Miyaura, Heck, and Negishi cross-couplings can be used to append various substituents to the imidazole or morpholine rings. mdpi.com For example, a synthetic strategy could involve preparing a halogenated precursor, such as 4-bromo-1-(protected)-imidazole, and coupling it with an organometallic reagent derived from 3-(halomethyl)morpholine using a palladium catalyst like Pd(PPh₃)₄. mdpi.com This would allow for the modular construction of analogues with diverse substitution patterns that would be difficult to achieve through classical methods.

For instance, in the synthesis of marine natural products, a Suzuki-Miyaura reaction catalyzed by Pd(PPh₃)₄ was used to couple a dihalopyrazine with an indole (B1671886) derivative, showcasing the power of this reaction in linking heterocyclic fragments. mdpi.com Similarly, a Negishi reaction was employed to introduce a methyl group onto an aromatic ring in the total synthesis of Trabectedin, using a palladium catalyst to couple an aryl halide with methylzinc chloride. mdpi.com These catalyst-mediated transformations provide a robust platform for creating a wide array of analogues of this compound for further research.

Chemical Characterization Methods in Synthetic Organic Chemistry

The unequivocal confirmation of the chemical structure and purity of newly synthesized compounds is a cornerstone of synthetic organic chemistry. For a molecule such as this compound and its analogues, a combination of spectroscopic and analytical techniques is employed to provide a comprehensive characterization. These methods ensure that the target molecule has been successfully formed and is free from significant impurities, starting materials, or byproducts. The primary techniques utilized include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis. ijprs.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to map the carbon and hydrogen framework of a compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole ring, the methylene bridge, and the morpholine ring. For instance, in related morpholine-containing structures, the protons of the morpholine ring typically appear as multiplets in the range of δ 2.3-4.6 ppm. mdpi.comasianpubs.org The protons on the imidazole ring would show characteristic shifts in the aromatic region (typically δ 6.5-8.5 ppm). researchgate.netniscpr.res.in

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For analogues, the carbon atoms of the morpholine ring typically resonate at approximately δ 45-70 ppm, while the carbons of the imidazole ring appear further downfield, around δ 115-140 ppm. rsc.orgrsc.org

The following table presents representative NMR data for compounds analogous to this compound, illustrating the typical chemical shifts observed for the core structural motifs.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Morpholine and Imidazole Derivatives

| Compound Name | Technique | Solvent | Observed Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | ¹H NMR | DMSO-d₆ | 2.39 (s, 4H, morpholine), 3.25 (s, 4H, morpholine), 4.34 (s, 2H, CH₂-morpholine), 5.75 (s, 2H, CH₂-Ph), 7.22–8.13 (m, Ar-H) | mdpi.com |

| 4-(4-methoxyphenyl)morpholine | ¹³C NMR | DMSO-d₆ | 50.8, 55.5, 67.0, 114.4, 117.8, 145.6, 153.9 | rsc.org |

| N-Formylmorpholine | ¹³C NMR | CDCl₃ | 160.7, 66.9, 66.0, 45.4, 40.2 | rsc.org |

| 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenylazetidin-2-one | ¹H NMR | DMSO-d₆ | 2.76 (m, 4H, 2 × CH₂ morpholine), 3.15 (m, 4H, 2 × CH₂ morpholine), 4.95 (s, 1H, CH), 7.1-7.8 (m, Ar-H and Imidazole-H) | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a synthesized compound, which in turn helps confirm its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used for polar, non-volatile molecules like morpholine and imidazole derivatives, often showing a prominent quasi-molecular ion peak, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct). asianpubs.orgresearchgate.net Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the fragmentation of morpholine-containing ions often leads to a characteristic methylene-morpholine cation with an m/z of 100. researchgate.net

Table 2: Representative Mass Spectrometry Data for Analogous Compounds

| Compound Name | Ionization Method | Observed Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-(2-((4-methylphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | ESI+ | 455 | [M-Cl]⁺ | mdpi.com |

| 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholin-3-one | Not specified | 311, 333 | [M+H]⁺, [M+Na]⁺ | asianpubs.org |

| 4-Methylmorpholine | Electron Ionization | 101 | [M]⁺ | nist.gov |

| 12-(2-(1H-Imidazol-1-yl)quinolin-3-yl)-8-methyl-2,3,4,12-tetrahydro-1H-benzo enamine.netchemscene.comthiazolo[2,3-b]quinazolin-1-one | Not specified | 463.15 | [M]⁺ | researchgate.net |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these vibrations are characteristic of specific bonds. For this compound, key absorptions would include N-H stretching from the imidazole ring (typically a broad peak around 3200-3400 cm⁻¹), aliphatic C-H stretching from the morpholine and methylene groups (around 2850-3000 cm⁻¹), C=N and C=C stretching from the imidazole ring (1600-1680 cm⁻¹), and the characteristic C-O-C (ether) stretching of the morpholine ring (around 1100 cm⁻¹). researchgate.netuobaghdad.edu.iqlew.ro

Table 3: Characteristic IR Absorption Bands for Analogous Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Imidazole) | Stretching | 3200 - 3400 | niscpr.res.in |

| C-H (Aromatic/Imidazole) | Stretching | ~3030 | researchgate.net |

| C-H (Aliphatic/Morpholine) | Stretching | 2850 - 2980 | researchgate.net |

| C=N / C=C (Imidazole Ring) | Stretching | 1610 - 1680 | researchgate.netlew.ro |

| C-O-C (Morpholine Ether) | Stretching | ~1100 | researchgate.net |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the empirical and molecular formula of the synthesized compound, thereby confirming its elemental composition and purity. ijprs.comrsc.orgresearchgate.net

Computational and Theoretical Investigations of 3 1h Imidazol 4 Yl Methyl Morpholine Derivatives

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical approaches provide insights into molecular geometry, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of 3-((1H-imidazol-4-yl)methyl)morpholine, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. For instance, the HOMO is often localized on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed across other parts of the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Hypothetical this compound Derivative

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map displays regions of varying electrostatic potential on the electron density surface. Electronegative (electron-rich) regions, which are susceptible to electrophilic attack, are typically colored red. Electropositive (electron-poor) regions, prone to nucleophilic attack, are colored blue. Green areas represent neutral potential. mdpi.com For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the imidazole and morpholine (B109124) rings, identifying them as potential sites for hydrogen bonding or coordination with metal ions. The hydrogen atoms attached to the imidazole nitrogen would likely exhibit a positive potential, marking them as hydrogen bond donors.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological macromolecules, providing insights that are often inaccessible through experimental methods alone.

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). scispace.comeurjchem.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. For a derivative of this compound, docking studies would be performed against a specific protein target to predict its binding mode within the active site. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. eurjchem.com The docking score, a numerical value representing the predicted binding affinity, is used to rank different compounds and prioritize them for further investigation. nih.gov

Table 2: Example Molecular Docking Results for a Hypothetical this compound Analog with a Target Protein

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Analog A | -8.2 | TYR 234, ASP 112, LEU 301 |

| Analog B | -7.5 | TYR 234, SER 110, PHE 299 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Binding Stability and Conformation

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and stability of a ligand-protein complex. nih.gov Following molecular docking, an MD simulation would be run for the this compound derivative in complex with its target protein. The simulation would track the movements of every atom over time, typically for nanoseconds. Analysis of the simulation trajectory can reveal the stability of the binding pose predicted by docking. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are calculated to assess conformational stability. researchgate.net A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can provide insights into the flexibility of both the ligand and the protein, as well as the persistence of key intermolecular interactions. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery pipeline, aimed at identifying candidates with favorable pharmacokinetic profiles to minimize late-stage attrition. nih.gov In silico computational tools have become indispensable for the early prediction of these properties, allowing for the efficient screening of large libraries of compounds and the optimization of lead structures. numberanalytics.com For derivatives of this compound, which incorporate both imidazole and morpholine moieties, computational models are employed to forecast their behavior within a biological system. researchgate.netresearchgate.net

The morpholine ring is a valuable heterocycle in medicinal chemistry, known for improving physicochemical properties such as solubility and permeability due to its conformational flexibility and the presence of both a weak basic nitrogen and an ether oxygen. researchgate.netnih.gov The imidazole group is also a key pharmacophore, recognized for its wide spectrum of biological activities and its ability to enhance the pharmacokinetic characteristics of parent molecules. researchgate.nettrdizin.gov.tr Computational ADME analysis for derivatives containing these scaffolds typically involves the prediction of several key parameters.

Detailed research findings from in silico analyses focus on several key areas:

Physicochemical Properties: These foundational parameters heavily influence the pharmacokinetic profile. Key predicted descriptors include molecular weight (MW), number of hydrogen bond donors (HBD) and acceptors (HBA), and molar refractivity. These values are often assessed against established guidelines like Lipinski's Rule of Five to determine the potential for oral bioavailability. ijcrt.org

Lipophilicity and Solubility: Lipophilicity, commonly expressed as LogP (the logarithm of the octanol/water partition coefficient), is crucial for membrane permeability and distribution. nih.gov Various computational methods (e.g., CLogP, XLOGP3, WLOGP) are used to predict this value. nih.govekb.eg Aqueous solubility (LogS) is another vital parameter, as poor solubility can hinder absorption. ekb.eg Web-based platforms like SwissADME provide predictions from multiple models (e.g., ESOL, SILICOS-IT) to give a consensus view of a compound's solubility profile. ekb.egresearchgate.net

Absorption: Gastrointestinal (GI) absorption is a primary indicator of oral bioavailability. nih.gov Computational models, such as the BOILED-Egg model, use predicted lipophilicity (WLOGP) and Topological Polar Surface Area (TPSA) to estimate a compound's likelihood of passive absorption through the GI tract and permeation of the blood-brain barrier (BBB). nih.govalrasheedcol.edu.iq Compounds with TPSA values below 140 Ų are generally predicted to have good cell permeability. alrasheedcol.edu.iq

Metabolism: The interaction of compounds with cytochrome P450 (CYP) enzymes is a major determinant of their metabolic stability. In silico models can predict whether a derivative is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), helping to anticipate potential drug-drug interactions and metabolic clearance pathways. nih.gov

The following tables present a representative in silico ADME profile for hypothetical derivatives of this compound, illustrating the types of data generated in computational studies.

Table 1: Predicted Physicochemical and Lipophilicity Parameters

Table 2: Predicted Pharmacokinetic Parameters

These predictive studies are fundamental for guiding the synthesis and prioritization of compounds for further experimental testing. researchgate.netnih.gov By computationally evaluating ADME profiles, researchers can identify potential liabilities early, such as poor absorption or high potential for metabolic inhibition, and modify chemical structures accordingly to enhance the drug-like properties of the derivatives. researchgate.netnih.gov

Preclinical Biological Activity and Pharmacological Mechanisms of 3 1h Imidazol 4 Yl Methyl Morpholine Analogues

In Vitro Biological Screening and Cellular Activity Profiling

The initial assessment of 3-((1H-imidazol-4-yl)methyl)morpholine analogues involves a comprehensive series of in vitro assays to determine their biological activity at the molecular and cellular levels. This screening is crucial for identifying promising compounds and elucidating their primary pharmacological characteristics.

Target-Specific Assays (e.g., enzyme inhibition, receptor binding)

Target-specific assays are fundamental in preclinical research to quantify the interaction of a compound with its intended molecular target, such as an enzyme or a receptor.

Analogues incorporating a morpholine (B109124) ring have demonstrated significant potential as enzyme inhibitors. For instance, a series of N-methylmorpholine-based benzimidazolium salts were evaluated for their inhibitory activity against α-glucosidase. mdpi.com Several of these compounds displayed potent inhibition, with the most active analogue, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, showing an IC₅₀ value of 15 µM, which is approximately four times more potent than the standard drug acarbose. mdpi.com Other morpholine derivatives have been identified as effective inhibitors of carbonic anhydrase and phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net Morpholine-acetamide derivatives, for example, showed significant carbonic anhydrase inhibition with IC₅₀ values as low as 8.12 μM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Morpholine-Containing Analogues

| Compound Class | Target Enzyme | Most Active Analogue | IC₅₀ (µM) | Reference |

| Benzimidazolium Salts | α-Glucosidase | 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 15 ± 0.030 | mdpi.com |

| Benzimidazolium Salts | α-Glucosidase | 1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 19 ± 0.060 | mdpi.com |

| Morpholine-Acetamides | Carbonic Anhydrase | Compound 1h | 8.12 | nih.gov |

| Morpholine-Acetamides | Carbonic Anhydrase | Compound 1c | 8.80 | nih.gov |

In the realm of receptor binding, analogues featuring the imidazole (B134444) core are prominent. A novel antagonist for the corticotropin-releasing factor receptor 1 (CRF₁), which contains both morpholine and imidazole-like (imidazo[1,2-b]pyridazine) structures, demonstrated subnanomolar affinity in radioligand binding assays using rat pituitary membranes and cloned human CRF₁ receptors. nih.govresearchgate.net Furthermore, analogues where the morpholine ring of the parent compound is replaced by a pyridine (B92270) ring have been identified as potent and highly selective histamine (B1213489) H₃ receptor agonists. nih.gov One such compound, immethridine, exhibited a high affinity for the human H₃ receptor with a pKᵢ value of 9.07. nih.gov

Table 2: Receptor Binding Affinity of Imidazole-Containing Analogues

| Compound Analogue | Target Receptor | Assay Type | Affinity (Kᵢ) | pKᵢ | Reference |

| MTIP | Human CRF₁ | ¹²⁵I-sauvagine binding | <1 nM | - | nih.govresearchgate.net |

| Immethridine | Human Histamine H₃ | Radioligand Assay | - | 9.07 | nih.gov |

Cell-Based Functional Assays

Following target-specific assays, cell-based functional assays are employed to assess a compound's activity in a more physiologically relevant context. These assays can measure a compound's effect on cellular processes like proliferation, or its functional activity as an agonist or antagonist at a specific receptor.

The anticancer potential of morpholine-containing analogues has been explored using cytotoxicity assays against various cancer cell lines. Novel quinazoline-morpholinobenzylideneamino hybrid compounds were tested against A549 (lung carcinoma) and BEAS-2B (normal bronchial epithelium) cell lines. nih.gov The most active of these compounds demonstrated an IC₅₀ of 2.83 μM against A549 cells, with a high selectivity index of 29 when compared to the normal cell line. nih.gov Similarly, certain morpholine-acetamide derivatives significantly inhibited the proliferation of the ID8 ovarian cancer cell line, with IC₅₀ values as low as 9.40 μM. nih.gov

Table 3: Cytotoxicity of Morpholine Analogues in Cancer Cell Lines

| Compound Class | Cell Line | Most Active Analogue | IC₅₀ (µM) | Reference |

| Quinazoline-Morpholine Hybrids | A549 (Lung Cancer) | Compound 1 | 2.83 | nih.gov |

| Morpholine-Acetamide Derivatives | ID8 (Ovarian Cancer) | Compound 1h | 9.40 | nih.gov |

| Morpholine-Acetamide Derivatives | ID8 (Ovarian Cancer) | Compound 1i | 11.2 | nih.gov |

Functional assays using isolated tissues are also employed to characterize the pharmacological activity of analogues. For example, compounds containing the [3-(1H-imidazol-4-yl)propyl]guanidine structure were evaluated for their H₃-antagonistic properties on electrically-stimulated guinea-pig ileum segments, demonstrating good antagonist behavior. nih.gov

In Vivo Pharmacological Evaluation in Relevant Animal Models

Compounds that show promise in in vitro testing are advanced to in vivo studies using animal models of disease. These studies are critical for evaluating a compound's efficacy and pharmacodynamic properties within a whole biological system.

Efficacy Studies in Disease Models

The in vivo efficacy of analogues has been demonstrated in relevant disease models. For example, the CRF₁ receptor antagonist MTIP, which contains both morpholine and imidazole-related moieties, was evaluated in animal models of alcoholism. nih.govresearchgate.net In rats with a history of alcohol dependence, MTIP effectively blocked excessive alcohol self-administration. nih.gov Furthermore, the compound also blocked the reinstatement of stress-induced alcohol seeking in both post-dependent and genetically selected alcohol-preferring rats. nih.gov These studies highlight the therapeutic potential of such analogues in treating specific disease states.

Exploratory Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are used to demonstrate that a compound is engaging its target in vivo and eliciting a biological response. Ex vivo binding is a powerful PD tool used for this purpose. Following oral administration of the CRF₁ antagonist MTIP to rats, its ability to occupy CRF₁ receptors in the brain was assessed. nih.govresearchgate.net The study measured the inhibition of ¹²⁵I-sauvagine binding to cerebellar membranes ex vivo, demonstrating target engagement in a dose-dependent manner with a calculated ED₅₀ of approximately 1.3 mg/kg. nih.govresearchgate.net This type of assessment provides crucial information linking drug dosage, target occupancy, and ultimately, efficacy.

Elucidation of Molecular Mechanisms of Action

Understanding a compound's molecular mechanism of action is a key objective of preclinical research. This is achieved by integrating data from various assays to build a comprehensive picture of how the compound exerts its pharmacological effect.

For analogues of this compound, the mechanism is often directly related to their interaction with a specific protein target. The activity of the CRF₁ antagonist MTIP, for example, is attributed to its high-affinity binding to and blockade of the CRF₁ receptor. nih.govresearchgate.net Similarly, the effects of histamine H₃ receptor agonists are a direct result of their binding to and activation of this receptor. nih.gov For enzyme inhibitors, the mechanism involves the direct inhibition of enzymatic activity, as seen with the α-glucosidase and carbonic anhydrase inhibitors. mdpi.comnih.gov

To further refine the understanding of these interactions at a molecular level, computational methods such as molecular docking are often employed. Docking studies have been used to correlate the structure-activity relationship of benzimidazolium salt analogues with their α-glucosidase inhibitory potential. mdpi.com These studies help to visualize how the compounds bind within the active site of the enzyme, providing a rationale for their observed potency and a basis for the design of new, more effective inhibitors. mdpi.comnih.govresearchgate.net

Protein Interaction Analysis

The ability of a compound to exert a biological effect is fundamentally linked to its interaction with protein targets. For analogues of this compound, both the morpholine and imidazole rings play critical roles in these interactions.

The morpholine moiety can enhance the potency of a molecule through direct molecular interactions with a target protein, such as a kinase. nih.gov Its flexible conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom allow it to engage in various hydrophilic and lipophilic interactions within a protein's binding site. nih.gov In central nervous system (CNS) drug candidates, the morpholine ring is often used to enhance potency through such molecular interactions. acs.org For example, in certain enzyme inhibitors, the morpholine group is an essential part of the pharmacophore, directly interacting with the active site. researchgate.net

The imidazole ring is also a key player in protein binding. As both a hydrogen bond donor and acceptor, it can form crucial connections with amino acid residues. nih.gov This property is fundamental to the function of many enzymes that utilize the histidine residue, which contains an imidazole ring, for their catalytic activity. nih.gov In analogues, the imidazole N-3 nitrogen can act as a hydrogen bond acceptor, while the N-1 nitrogen can donate a hydrogen, facilitating strong and specific binding to target proteins. nih.gov

Pathway Modulation and Signaling Cascade Investigations

Beyond direct protein binding, the pharmacological effects of this compound analogues are defined by their ability to modulate cellular signaling pathways. Depending on the specific substitutions on the core structure, these compounds can act as inhibitors or modulators of various enzymatic cascades.

Investigations into imidazole-containing compounds have revealed their involvement in a multitude of signaling pathways. They are found in molecules with anticancer, anti-inflammatory, and antidiabetic properties, each acting on different cellular targets. nih.gov For example, some imidazole derivatives function as tyrosine kinase inhibitors, blocking signaling pathways that lead to cell proliferation in cancer. chemijournal.com The combination of the imidazole and morpholine rings in a single molecule allows for the potential to modulate these pathways, with the final effect being contingent on the specific analogue's structure and its corresponding protein targets.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological profile of a lead compound. For analogues of this compound, SAR investigations focus on how modifications to the imidazole ring, the morpholine ring, and the methyl linker affect biological activity.

Impact of Imidazole Ring Substitution Patterns

The substitution pattern on the imidazole ring is a critical determinant of biological activity. Modifications at different positions can influence the compound's potency, selectivity, and pharmacokinetic properties. For example, the introduction of various substituents on the imidazole ring can lead to compounds with potent activities, including anticancer, antifungal, and anti-inflammatory effects. chemijournal.com

In a series of 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids, the presence of the imidazole ring was essential for their activity as thromboxane (B8750289) synthetase inhibitors. nih.gov Furthermore, studies on other imidazole-containing scaffolds have shown that the type of substitution, whether aliphatic or aromatic, can significantly impact the molecule's interaction with targets like cytochrome P450 enzymes. chemijournal.com The electronic nature of the substituent (electron-donating or electron-withdrawing) also plays a vital role in modulating the pKa of the imidazole ring, which in turn affects its binding characteristics.

Table 1: Illustrative SAR of Imidazole Ring Modifications in Bioactive Compounds (Note: This table presents generalized data from various imidazole-containing series to illustrate SAR principles.)

| Compound Series | Imidazole Substitution | Observed Activity | Reference |

| Anticonvulsants | 2-Chloro and 2-Nitro | Significant anticonvulsant activity | chemijournal.com |

| Anticonvulsants | 4-Nitro | No anticonvulsant activity | chemijournal.com |

| Lapatinib Derivatives | 2-Nitro-1H-imidazole | Potent EGFR/HER2 inhibition | mdpi.com |

| Quinazolinones | 2-Aminoalkylimidazole | Antimicrobial and antifungal properties | researchgate.net |

Influence of Morpholine Ring Substitutions and Conformation

The morpholine ring is not merely a passive solubilizing group; its substitution and conformation have a profound impact on biological activity. Studies have shown that introducing substituents on the morpholine ring can directly enhance pharmacological effects. For example, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org

The conformation of the morpholine ring, which typically adopts a chair conformation, is also important. This conformation positions its substituents in specific spatial orientations, which can be crucial for optimal interaction with a protein's binding pocket. The morpholine ring can act as a rigid scaffold to correctly orient other pharmacophoric elements of the molecule for effective binding. nih.govacs.org

Table 2: Effect of Morpholine Ring Modifications on Biological Activity (Note: This table provides examples from different morpholine-containing series to illustrate SAR principles.)

| Compound Series | Morpholine Modification | Impact on Activity | Reference |

| Anticancer Agents | C-3 Alkyl Substitution | Increased anticancer activity | e3s-conferences.org |

| Thiazole Derivatives | Morpholine Moiety | Enhanced binding affinity to Carbonic Anhydrase | nih.gov |

| General Bioactives | N-Substitution | Modulates pharmacokinetic and pharmacodynamic properties | acs.org |

Role of the Methyl Linker and its Modifications

Studies on analogous structures, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazole, have demonstrated that the nature of the substituent on the carbon bridge between the two ring systems plays a critical role in maintaining potent and selective activity. nih.gov Replacing the methyl group with hydrogen, hydroxyl, or methoxy (B1213986) groups resulted in analogues that retained greater α2/α1-adrenoceptor selectivity. nih.gov This indicates that the linker is not just a spacer but an active participant in the pharmacophore, influencing how the two heterocyclic rings are presented to the biological target. The length, rigidity, and chemical nature of the linker are all important parameters to be optimized during drug design.

Rational Design Based on SAR Data

The data gathered from comprehensive SAR studies forms the foundation for the rational design of new, improved analogues. nih.gov By understanding which structural features are responsible for potency, selectivity, and desirable pharmacokinetic properties, medicinal chemists can design new molecules with a higher probability of success.

For instance, if SAR data reveals that a bulky, hydrophobic substituent on the imidazole ring enhances activity, new analogues incorporating such groups can be synthesized. nih.gov Similarly, if a specific substitution pattern on the morpholine ring is found to improve metabolic stability, this feature can be incorporated into future designs. nih.gov The rational design process involves a continuous cycle of designing, synthesizing, and testing new compounds based on the insights gained from previous SAR studies, ultimately leading to the identification of optimized clinical candidates. mdpi.comnih.gov

Advancements and Future Perspectives in 3 1h Imidazol 4 Yl Methyl Morpholine Research

Integration of Synthetic and Computational Approaches for Lead Generation

The discovery of new lead compounds is increasingly driven by the synergy between synthetic chemistry and computational modeling. frontiersin.org This integrated approach accelerates the identification and refinement of molecules like 3-((1H-Imidazol-4-yl)methyl)morpholine by predicting their biological activity and pharmacokinetic profiles before their synthesis. researchgate.net

Computational techniques are pivotal in the initial stages of drug discovery. frontiersin.org Molecular docking, for instance, allows researchers to simulate the interaction between a ligand (the potential drug) and its biological target, such as a protein receptor, predicting binding affinities and orientations. nih.govmdpi.comdergipark.org.tr This in silico screening of virtual libraries of imidazole-morpholine derivatives enables a more focused and efficient synthetic strategy, prioritizing candidates with the highest probability of success. frontiersin.org

Furthermore, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are now a standard component of the computational toolkit. nih.gov These models assess the drug-like properties of designed compounds, helping to filter out molecules that are likely to fail in later preclinical stages due to poor pharmacokinetics or toxicity. mdpi.com By integrating these predictions, chemists can rationally design novel imidazole-morpholine hybrids with improved profiles.

A flexible strategy that complements this is Activity-Directed Synthesis (ADS), a function-driven approach where crude reaction products are directly screened for biological activity. nih.gov This method allows for the parallel evaluation of many chemotypes, focusing resources on bioactive molecules that emerge along with their synthetic routes. nih.gov This integration of synthesis and real-time functional screening can accelerate the discovery of novel leads from the imidazole-morpholine class. nih.gov

Emerging Therapeutic Areas for Imidazole-Morpholine Hybrids

The molecular hybridization of imidazole (B134444) and morpholine (B109124) moieties has given rise to compounds with potential applications across various therapeutic areas, most notably in oncology and central nervous system (CNS) disorders.

| Compound Class | Cancer Cell Line | Target/Mechanism | Reported IC₅₀ |

| Quinazoline-Imidazole Hybrid | HT-29 (Colon) | EGFR Inhibition | 2.21 µM |

| Quinazoline-Phenyl Morpholine Hybrid | MV4-11 (AML) | BRD4 Inhibition | 1.10 µM |

| Imidazole-Phenanthrene Hybrid | LNCaP (Prostate) | Androgen Receptor Degradation | DC₅₀: 1.28 µM |

| Imidazole-Pyrazole Hybrid | MCF-7 (Breast) | Not Specified | Activity Reported |

This table presents a selection of research findings on related imidazole and morpholine hybrid structures to illustrate their potential in oncology. IC₅₀ represents the concentration required to inhibit 50% of the biological process, while DC₅₀ is the concentration for 50% degradation of the target. mdpi.commdpi.com

Central Nervous System (CNS) Disorders: The morpholine ring is particularly valuable in the development of drugs targeting the CNS. nih.gov Its physicochemical properties, including a weak basic nitrogen and a flexible conformation, can improve a compound's ability to cross the blood-brain barrier (BBB). In CNS-active compounds, the morpholine moiety can enhance potency, act as a scaffold to correctly orient other functional groups, and favorably modulate pharmacokinetic properties. nih.gov This makes the this compound structure a promising starting point for designing novel treatments for neurodegenerative diseases, mood disorders, pain, and CNS tumors. nih.gov

Methodological Innovations in Preclinical Drug Discovery

The journey of a compound from discovery to a potential drug candidate is supported by continuous methodological innovations. For molecules like this compound, these advancements are crucial for a comprehensive preclinical evaluation.

One of the most significant innovations is the routine use of in silico ADMET analysis, which predicts a compound's pharmacokinetic profile early in the discovery phase. nih.gov This computational screening reduces the time and resources spent on compounds that are unlikely to be well-absorbed or that may have metabolic liabilities. frontiersin.org

In chemical synthesis, new methodologies allow for the efficient creation of libraries of complex hybrid molecules. One-pot multicomponent reactions (MCRs), for example, enable the synthesis of intricate structures like biquinoline-imidazole-benzothiazole hybrids in a single step, which can then be screened for biological activity.

Advancements in analytical and structural elucidation techniques are also critical. High-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provide unambiguous confirmation of the chemical structures of novel, complex hybrids. dergipark.org.trresearchgate.net For determining how these molecules interact with their biological targets, molecular docking has become an indispensable tool to predict binding modes and affinities, guiding further structural modifications. nih.govmdpi.com

Future Directions for Optimization and Translational Research

The future of this compound research lies in systematic lead optimization and a clear path toward translational application.

Optimization: Lead optimization is a critical phase where a promising compound is refined to enhance its therapeutic properties. For imidazole-morpholine hybrids, this involves modifying the core structure to improve potency against the intended target while minimizing off-target effects to increase selectivity. nih.gov A key goal is the improvement of pharmacokinetic (PK) profiles, ensuring the molecule has appropriate stability, distribution, and half-life in the body. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling and iterative synthesis, will be essential to identify the specific structural modifications that yield the best balance of efficacy and drug-like properties. nih.gov

Translational Research: Translating a preclinical candidate into a clinical reality requires rigorous evaluation. The ultimate goal is to move promising, optimized compounds from laboratory models into human clinical trials. This involves scaling up the synthesis of the lead compound, conducting extensive preclinical safety and toxicology studies, and developing a formulation suitable for administration. While many imidazole-based compounds have been investigated, the path to clinical use is challenging. For instance, the ruthenium-imidazole complex, NAMI-A, entered Phase I clinical trials for its anti-metastatic properties, demonstrating that imidazole-containing molecules can progress to clinical evaluation. nih.gov Future work on this compound and its derivatives must focus on generating the robust preclinical data package necessary to justify and enable this transition from bench to bedside.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.